molecular formula C13H8ClFO3 B6403972 4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid CAS No. 1261908-57-9

4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid

Cat. No.: B6403972
CAS No.: 1261908-57-9
M. Wt: 266.65 g/mol
InChI Key: JIFGEYDERXPTJG-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro groups can significantly influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzoic acid derivative and introduce the chloro and fluoro groups through electrophilic aromatic substitution reactions. For example, starting from 3-fluorobenzoic acid, a chlorination reaction can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-(2-Chloro-5-oxophenyl)-3-fluorobenzoic acid.

    Reduction: 4-(2-Hydroxyphenyl)-3-fluorobenzoic acid.

    Substitution: 4-(2-Methoxy-5-hydroxyphenyl)-3-fluorobenzoic acid.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-hydroxybenzoic acid
  • 3-Fluorobenzoic acid
  • 4-Chloro-3-fluorobenzoic acid

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)-3-fluorobenzoic acid is unique due to the simultaneous presence of chloro, fluoro, and hydroxyl groups on the benzoic acid core. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds. The specific positioning of these groups can also influence the compound’s physical properties, such as solubility and melting point .

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-4-2-8(16)6-10(11)9-3-1-7(13(17)18)5-12(9)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFGEYDERXPTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690477
Record name 2'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-57-9
Record name 2'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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